molecular formula C7H7N3S B2531257 6-Methylthiazolo[4,5-b]pyridin-2-amine CAS No. 1378818-99-5

6-Methylthiazolo[4,5-b]pyridin-2-amine

Cat. No.: B2531257
CAS No.: 1378818-99-5
M. Wt: 165.21
InChI Key: PMWIHRAKOYXNGW-UHFFFAOYSA-N
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Description

6-Methylthiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

6-Methylthiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

6-Methylthiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an antimicrobial and antifungal agent.

    Medicine: It shows promise in the development of new drugs due to its anti-inflammatory and antitumor activities.

    Industry: It is used in the development of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methylthiazolo[4,5-b]pyridin-2-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its observed pharmacological effects. For example, some derivatives have been reported to act as histamine H3 receptor antagonists .

Comparison with Similar Compounds

6-Methylthiazolo[4,5-b]pyridin-2-amine can be compared with other thiazolo[4,5-b]pyridine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct pharmacological profiles and applications .

Properties

IUPAC Name

6-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-5-6(9-3-4)10-7(8)11-5/h2-3H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWIHRAKOYXNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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